molecular formula C8H5BrClFO3 B14769733 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid

5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid

Cat. No.: B14769733
M. Wt: 283.48 g/mol
InChI Key: QGDIMFOEGKVCPY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is an aromatic compound with the molecular formula C8H5BrClFO3 This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid typically involves multiple steps, including halogenation and esterification reactions. A common starting material is dimethyl terephthalate, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using cost-effective and readily available raw materials. The process involves optimizing reaction conditions to achieve high yields and purity. For example, the preparation can be run successfully on approximately 70 kg/batch with a total yield of 24% .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.

    Reduction: Catalytic hydrogenation can reduce the nitro groups to amines.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while nucleophilic substitution can produce various substituted benzoic acids .

Scientific Research Applications

5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H5BrClFO3

Molecular Weight

283.48 g/mol

IUPAC Name

5-bromo-3-chloro-2-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C8H5BrClFO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,1H3,(H,12,13)

InChI Key

QGDIMFOEGKVCPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Cl)F)C(=O)O)Br

Origin of Product

United States

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